molecular formula C16H16BrNO4 B2409540 2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 5-bromofuran-2-carboxylate CAS No. 1291841-72-9

2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 5-bromofuran-2-carboxylate

Cat. No.: B2409540
CAS No.: 1291841-72-9
M. Wt: 366.211
InChI Key: ACGUJEWOLIGYAY-UHFFFAOYSA-N
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Description

2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 5-bromofuran-2-carboxylate is an organic compound that features a furan ring substituted with a bromine atom and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 5-bromofuran-2-carboxylate typically involves the reaction of 5-bromofuran-2-carboxylic acid with 2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 5-bromofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 5-bromofuran-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 5-bromofuran-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 5-chlorofuran-2-carboxylate
  • 2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 5-iodofuran-2-carboxylate
  • 2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 5-fluorofuran-2-carboxylate

Uniqueness

2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 5-bromofuran-2-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also affect the compound’s physical properties, such as solubility and stability, making it distinct from its halogenated analogs.

Properties

IUPAC Name

[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl] 5-bromofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO4/c1-10-3-5-12(6-4-10)11(2)18-15(19)9-21-16(20)13-7-8-14(17)22-13/h3-8,11H,9H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGUJEWOLIGYAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)NC(=O)COC(=O)C2=CC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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